molecular formula C10H11N3O2S B13257803 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine

Cat. No.: B13257803
M. Wt: 237.28 g/mol
InChI Key: BXRIJNNIKSMNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine (CAS 1514554-57-4) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture, integrating three distinct pharmacophoric rings: morpholine, 1,2,4-oxadiazole, and thiophene. The 1,2,4-oxadiazole ring is a privileged scaffold known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability in lead compounds . This five-membered heterocycle has garnered sustained scientific interest for its unusually wide spectrum of biological activities and is present in several commercially available drugs . The specific molecular framework of this compound makes it a valuable template for probing biological targets. Structurally related 1,2,4-oxadiazole derivatives have demonstrated a range of pharmacological activities in scientific research, including antimicrobial, antitumor, and antiviral effects . Furthermore, the integration of the thiophene heterocycle is a common strategy in drug design, as this moiety is frequently found in molecules with pronounced biological activity . The morpholine ring often contributes favorably to the solubility and pharmacokinetic profile of drug-like molecules. Researchers can utilize this compound as a key intermediate in the synthesis of more complex target molecules or as a core structure for screening against novel biological targets in hit-to-lead optimization campaigns. Its molecular formula is C10H11N3O2S, with a molecular weight of 237.28 g/mol . This product is supplied for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine

InChI

InChI=1S/C10H11N3O2S/c1-2-8(16-5-1)9-12-10(15-13-9)7-6-14-4-3-11-7/h1-2,5,7,11H,3-4,6H2

InChI Key

BXRIJNNIKSMNNS-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of thiophene-2-carbohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the morpholine ring under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Morpholine-Oxadiazole Hybrids
  • 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219) :
    • Combines morpholine, piperidine, and a trifluoromethylphenyl-oxadiazole group.
    • The trifluoromethyl group enhances lipophilicity and receptor binding affinity .
  • 3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile :
    • Features a piperidine-oxadiazole-thiophene core with a nitrile-functionalized side chain, influencing electronic properties .
Oxadiazole-Thiophene Derivatives
  • 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid: Includes a carboxylic acid side chain, enabling salt formation or conjugation .
Oxadiazole-Piperidine/Aryl Hybrids
  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide :
    • Fluorophenyl and carboxamide groups enhance binding to Mycobacterium tuberculosis targets .
Key Observations:
  • Trifluoromethyl Groups : In V-0219, the -CF₃ group improves metabolic stability and target engagement .
  • Thiophene vs. Aryl Substitutents : Thiophene’s electron-rich nature may enhance π-π stacking in receptor binding compared to phenyl groups .
  • Morpholine vs. Piperidine : Morpholine’s oxygen atom increases hydrophilicity, whereas piperidine derivatives often exhibit enhanced membrane permeability .

Biological Activity

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is C10H11N3O2SC_{10}H_{11}N_{3}O_{2}S with a molecular weight of approximately 227.28 g/mol. The structure features a morpholine ring substituted with a thiophenyl oxadiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
11bA54911.20
11cA54915.73
13bA54959.61
14bA54927.66

These findings indicate that the compound exhibits moderate to high cytotoxicity against lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.

Antioxidant Activity

In addition to its anticancer properties, 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine has been evaluated for antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Studies have shown that oxadiazole derivatives can exhibit antioxidant activity comparable to standard antioxidants like butylated hydroxyanisole (BHA). The antioxidant capacity of these compounds is often assessed using various assays such as DPPH radical scavenging and ABTS radical cation decolorization.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds containing the oxadiazole ring have demonstrated activity against a range of bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes.

The precise mechanism by which 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine exerts its biological effects is an area of ongoing research. However, it is hypothesized that the compound may interact with specific cellular targets such as:

  • DNA : Inducing apoptosis in cancer cells.
  • Enzymes : Inhibiting key metabolic enzymes involved in cancer progression.
  • Receptors : Modulating receptor activity related to inflammation and immune response.

Case Studies

Several case studies have investigated the efficacy of oxadiazole derivatives in preclinical models:

  • Study on Lung Cancer : A study demonstrated that a derivative similar to 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine significantly reduced tumor size in A549 xenograft models.
  • Study on Antioxidant Properties : Another study evaluated the antioxidant properties of various oxadiazole compounds and found that certain substitutions enhanced their radical scavenging ability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.